

Arprinocid-N-oxide: A Technical Overview of its Physical and Chemical Properties

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Compound of Interest

Compound Name: Arprinocid-N-oxide

Cat. No.: B1216231

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Introduction

Arprinocid-N-oxide is the N-oxide metabolite of Arprinocid, a coccidiostat agent used in veterinary medicine to combat parasitic infections. As a metabolite, understanding its distinct physical and chemical characteristics is crucial for comprehensive toxicological and pharmacological evaluation. This technical guide provides an in-depth summary of the known physical and chemical properties of **Arprinocid-N-oxide**, details common experimental protocols for their determination, and illustrates its proposed mechanism of action.

Core Physical and Chemical Data

While specific experimental data for **Arprinocid-N-oxide** is not extensively published, the following information has been compiled from available resources.^[1] General properties characteristic of aromatic N-oxides can also be considered for a holistic understanding.^{[2][3]}

Table 1: Physical and Chemical Properties of Arprinocid-N-oxide

Property	Value	Source
CAS Number	55779-19-6	--INVALID-LINK--
Chemical Formula	C ₁₂ H ₉ ClFN ₅ O	--INVALID-LINK--
Molecular Weight	293.69 g/mol	--INVALID-LINK--
Exact Mass	293.0480 u	--INVALID-LINK--
Appearance	Solid powder	--INVALID-LINK--
Solubility	Soluble in DMSO	--INVALID-LINK--
Storage	Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C.	--INVALID-LINK--
Stability	Stable for several weeks under standard shipping conditions.	--INVALID-LINK--

Table 2: Elemental Analysis of Arprinocid-N-oxide

Element	Percentage
Carbon (C)	49.08%
Hydrogen (H)	3.09%
Chlorine (Cl)	12.07%
Fluorine (F)	6.47%
Nitrogen (N)	23.85%
Oxygen (O)	5.45%

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Spectral Data (Representative)

Specific, experimentally-derived spectra for **Arprinocid-N-oxide** are not readily available in the public domain. However, the following represents the expected spectral characteristics based on its chemical structure and data from analogous aromatic N-oxide compounds.

Mass Spectrometry: The protonated molecule $[M+H]^+$ would be expected around m/z 294.055. A characteristic fragmentation pattern for N-oxides is the loss of an oxygen atom, which would result in a fragment ion $[M+H-O]^+$ corresponding to the parent compound, Arprinocid.[4][5]

Infrared (IR) Spectroscopy: The IR spectrum of an aromatic N-oxide typically displays characteristic bands. The N-O stretching vibration is a key indicator, usually appearing in the region of $1300\text{-}1200\text{ cm}^{-1}$. Other expected signals would include C-H stretching of the aromatic and benzyl groups, C=C and C=N stretching vibrations of the purine ring system, and C-Cl and C-F stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- **^1H NMR:** The proton NMR spectrum would be expected to show signals for the aromatic protons on the chloro-fluorophenyl ring and the purine ring system. A characteristic signal for the benzylic methylene ($-\text{CH}_2-$) protons would also be present. The chemical shifts of the purine ring protons would likely be influenced by the N-oxide group.
- **^{13}C NMR:** The carbon NMR spectrum would display distinct signals for each of the 12 carbon atoms in the molecule, including those of the aromatic rings and the benzylic carbon. The carbons of the purine ring, particularly those adjacent to the N-oxide, would show a shift in their resonance compared to the parent compound.

Experimental Protocols

The following are detailed methodologies for the determination of key physical and chemical properties of a small molecule pharmaceutical compound like **Arprinocid-N-oxide**.

Melting Point Determination

The melting point of a solid compound is a measure of its purity and can be determined using a capillary melting point apparatus.

Methodology:

- A small amount of the finely powdered **Arprinocid-N-oxide** is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
- The capillary tube is placed in the heating block of the melting point apparatus.
- The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
- The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (completion) are recorded as the melting range.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a common technique to determine the equilibrium solubility of a compound in a specific solvent.

Methodology:

- An excess amount of **Arprinocid-N-oxide** is added to a known volume of the solvent (e.g., water, ethanol, buffer at a specific pH) in a sealed flask.
- The flask is agitated (e.g., using a shaker bath) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- After agitation, the suspension is allowed to stand to permit the undissolved solid to settle.
- A sample of the supernatant is carefully withdrawn and filtered to remove any undissolved particles.

- The concentration of **Arprinocid-N-oxide** in the clear filtrate is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- **Sample Preparation:** A few milligrams of **Arprinocid-N-oxide** are dissolved in a deuterated solvent (e.g., DMSO-d₆, as it is known to be soluble in DMSO) in an NMR tube.
- **Data Acquisition:** The NMR tube is placed in the spectrometer, and ¹H and ¹³C NMR spectra are acquired.
- **Data Analysis:** The chemical shifts, coupling constants, and integration of the signals are analyzed to confirm the structure of the molecule.

Infrared (IR) Spectroscopy:

- **Sample Preparation (Solid):** A small amount of **Arprinocid-N-oxide** is finely ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet.
- **Data Acquisition:** The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the IR spectrum is recorded.
- **Data Analysis:** The absorption bands are analyzed to identify the functional groups present in the molecule.

Mass Spectrometry (MS):

- **Sample Preparation:** A dilute solution of **Arprinocid-N-oxide** is prepared in a suitable solvent (e.g., methanol or acetonitrile).
- **Data Acquisition:** The solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole or time-of-flight).

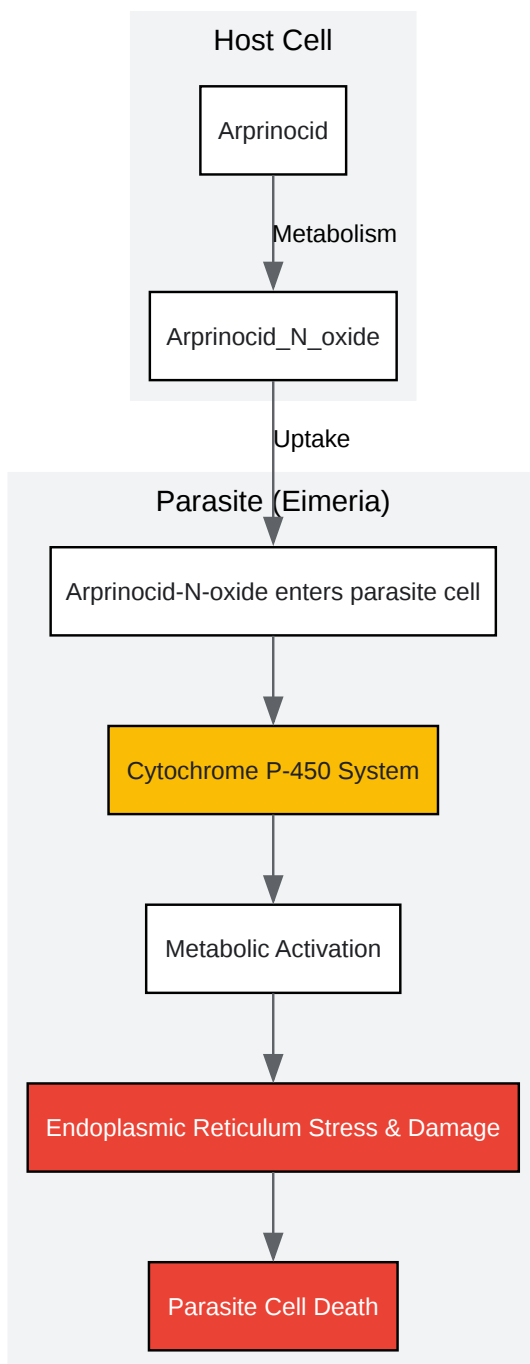
- Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion and its fragment ions are analyzed to determine the molecular weight and structural features of the compound.

Mechanism of Action: A Conceptual Workflow

The anticoccidial action of **Arprinocid-N-oxide** is believed to be mediated through its interaction with the cytochrome P-450 enzyme system within the parasite.^[6] This metabolic interaction leads to the destruction of the endoplasmic reticulum, ultimately causing cell death.

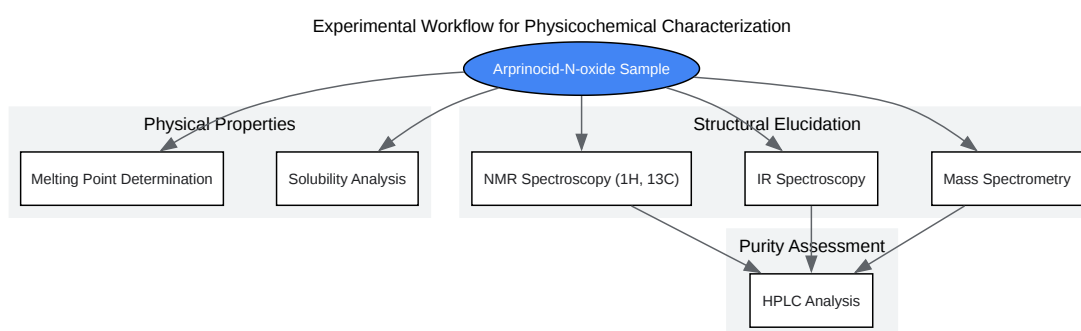
^[6]

Conceptual Workflow of Arprinocid-N-oxide's Proposed Mechanism of Action

[Click to download full resolution via product page](#)Caption: Proposed mechanism of **Arprinocid-N-oxide**.

Experimental Workflow for Characterization

The following diagram illustrates a logical workflow for the physical and chemical characterization of a small molecule like **Arprinocid-N-oxide**.



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Caption: Characterization workflow for small molecules.

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